molecular formula C13H15N3O2 B2850837 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide CAS No. 2034245-99-1

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide

Cat. No.: B2850837
CAS No.: 2034245-99-1
M. Wt: 245.282
InChI Key: ULIGXGNCGYJBSQ-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrazolo[1,5-a]pyridine core fused with a furan-3-carboxamide moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit the activity of certain viral proteins, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core and a furan-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(10-4-6-18-9-10)14-7-11-8-15-16-5-2-1-3-12(11)16/h4,6,8-9H,1-3,5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIGXGNCGYJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=COC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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